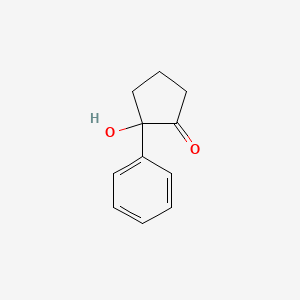

2-Hydroxy-2-phenylcyclopentanone

Descripción

2-Hydroxy-2-phenylcyclopentanone is a cyclic ketone derivative featuring a hydroxyl group and a phenyl substituent at the 2-position of the cyclopentanone ring. Below, we compare this compound with structurally similar derivatives using evidence-based data.

Propiedades

Fórmula molecular |

C11H12O2 |

|---|---|

Peso molecular |

176.21 g/mol |

Nombre IUPAC |

2-hydroxy-2-phenylcyclopentan-1-one |

InChI |

InChI=1S/C11H12O2/c12-10-7-4-8-11(10,13)9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2 |

Clave InChI |

JLECCXUJWYXKRG-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)C(C1)(C2=CC=CC=C2)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 2-Hydroxy-2-phenylcyclopentanone and related compounds from the evidence:

*Estimated based on structural analogs.

Key Comparisons:

Substituent Effects on Polarity and Solubility: The phenyl group in this compound introduces aromaticity and rigidity, reducing solubility in polar solvents compared to aliphatic analogs like 2-(1-Hydroxypentyl)cyclopentanone. However, the hydroxyl group enhances polarity, making it more soluble than 2-Hexyl-2-methylcyclopentanone (XlogP = 3.1), which lacks polar groups . Hydroxypentyl vs. Phenyl: 2-(1-Hydroxypentyl)cyclopentanone has a flexible aliphatic hydroxyl chain, favoring interactions with biological membranes, whereas the phenyl group in the target compound may enable π-π stacking in aromatic systems .

In contrast, 2-Hexyl-2-methylcyclopentanone lacks hydrogen bond donors, limiting such applications .

Thermal and Chemical Stability: The bulky phenyl group in this compound likely increases thermal stability compared to aliphatic-substituted cyclopentanones. However, steric hindrance may reduce reactivity in nucleophilic additions.

Notes

- Evidence Limitations: Direct data on this compound are absent in the provided sources. Comparisons are inferred from structural analogs.

- Generalizability : Substituent-driven trends (e.g., hydrophobicity, hydrogen bonding) are consistent with established organic chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.